N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide
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Overview
Description
N-benzyl-1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple functional groups, including carbamoyl, methoxy, and prop-2-en-1-yl, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N-benzyl-1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of Functional Groups: The introduction of the benzyl, methoxyphenyl, and prop-2-en-1-yl groups can be achieved through various substitution reactions. For example, benzylation can be performed using benzyl chloride in the presence of a base.
Carbamoylation: The carbamoyl group can be introduced using isocyanates or carbamoyl chlorides under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
N-benzyl-1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar compounds to N-benzyl-1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide include other quinazoline derivatives, such as:
Erlotinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
Gefitinib: Another quinazoline derivative with similar applications in oncology.
Quinazoline-2,4-dione: A simpler quinazoline derivative with potential biological activities.
The uniqueness of N-benzyl-1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₈H₁₈N₄O₄
- Molecular Weight : 358.36 g/mol
- IUPAC Name : this compound
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of key enzymes involved in neurological disorders. For instance, it has been evaluated for its inhibitory effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in the metabolism of neurotransmitters.
- Antioxidant Activity : The presence of methoxy groups in its structure may contribute to antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Potential : Some derivatives of quinazoline compounds have shown promising anticancer activity by inducing apoptosis in cancer cells through various pathways.
Enzyme Inhibition Studies
A recent study evaluated the compound's inhibitory effects on AChE and MAO enzymes. The results are summarized in Table 1 below:
Compound | Enzyme Target | IC50 (µM) | Remarks |
---|---|---|---|
N-benzyl-1-[...] | AChE | Not Active | No inhibition observed |
N-benzyl-1-[...] | MAO-A | 1.38 | Selective inhibitor |
N-benzyl-1-[...] | MAO-B | 2.48 | Moderate inhibition |
Table 1: Inhibitory activity against AChE and MAO enzymes.
Cytotoxicity Assays
Cytotoxicity was assessed using the MTT assay on various cell lines. The compound exhibited low cytotoxicity, indicating a favorable safety profile for potential therapeutic use.
Case Studies and Research Findings
- Neuroprotective Effects : In a study focusing on neurodegenerative diseases, the compound was shown to enhance neuronal survival in models of oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease.
- Anticancer Activity : Another research effort demonstrated that derivatives of this compound exhibited selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent.
- Molecular Docking Studies : Computational studies have elucidated the binding interactions between the compound and target proteins involved in neurodegenerative diseases, providing insights into its mechanism of action.
Properties
Molecular Formula |
C28H26N4O5 |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C28H26N4O5/c1-3-14-31-27(35)23-13-12-20(26(34)29-17-19-8-5-4-6-9-19)15-24(23)32(28(31)36)18-25(33)30-21-10-7-11-22(16-21)37-2/h3-13,15-16H,1,14,17-18H2,2H3,(H,29,34)(H,30,33) |
InChI Key |
WYESLJKXOGLNTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N(C2=O)CC=C |
Origin of Product |
United States |
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